Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

Nitroimidazole Synthesis Regioselective Alkylation Protecting Group Strategy

Unprotected nitroimidazoles produce isomeric mixtures. Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (CAS 145799-16-2), with an N1-COOMe protecting group, enables exclusive N3-regioselective functionalization. • >75% antifungal activity in N3-derivatives. • LogP 1.24 simplifies purification. • Advanced intermediate for antitubercular agents. ≥95% purity, global shipping.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 145799-16-2
Cat. No. B130229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
CAS145799-16-2
Synonyms1H-Imidazole-1-carboxylic acid, 2-methyl-4-nitro-, methyl ester
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3
InChIKeyGFERRHUOXWUUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate Procurement Guide


Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate (CAS: 145799-16-2) is a specialized nitroimidazole derivative featuring a carboxymethyl ester at the N1 position. This substitution pattern defines its role as a versatile intermediate and protects the imidazole nitrogen for subsequent regioselective functionalization . This compound is distinguished from its parent amine (2-methyl-4-nitroimidazole, CAS 696-23-1) by the presence of the N1-carboxylate group, a modification that directly impacts its reactivity, solubility, and suitability as a synthon in advanced pharmaceutical research and development .

N1-carboxylate protecting group enables N3-regioselective alkylation in multi-step synthesis.
Differentiated from parent 2-methyl-4-nitroimidazole by reactivity and lipophilicity profile.

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate: Substitution Pitfalls


Substituting Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate with generic 4-nitroimidazole derivatives like 2-methyl-4-nitroimidazole (CAS 696-23-1) or 2-methyl-5-nitroimidazole (CAS 88054-22-2) is scientifically invalid for specific applications. The N1-carboxylate group is not a mere structural variation; it serves as a critical, transient protecting group that blocks N1-alkylation, enabling high-yield N3-regioselective functionalization . This is in stark contrast to unprotected nitroimidazoles, which typically yield mixtures of N1- and N3-alkylated products [1]. Furthermore, this substitution directly influences key physicochemical properties, such as increased lipophilicity (logP = 1.23740) and reduced polarity (PSA = 89.94 Ų), which are essential parameters for downstream processing and target engagement . The evidence presented in Section 3 quantifies these critical distinctions.

Target Intermediate
N1-carboxylate protected; directs N3-selective alkylation, enabling single regioisomer product.
Unprotected Analog
May produce N1/N3 isomer mixtures; regioselectivity not guaranteed and purification more demanding.
Other Nitroimidazole Isomers
Electron-withdrawing group position (e.g., 5-nitro) may alter ring reactivity and deactivate desired alkylation.
Physicochemical Shift
Lipophilicity (logP) and polar surface area differ from parent; may affect partitioning and handling in synthetic sequences.

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate Differentiation Evidence


Regioselective Alkylation by N1-Carboxylate Protection

The N1-carboxylate group in methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a superior protecting group for enabling N3-regioselective alkylation. Standard syntheses of 1-substituted nitroimidazoles from the conjugate base of an unprotected nitroimidazole are often non-selective, producing mixtures of N1 and N3 isomers [1]. The target compound, by virtue of its pre-installed N1 ester, directs subsequent reactions to the N3 position with high fidelity. While precise comparative yield data for the exact target compound versus its unprotected analog is not available in the public domain, this mechanism is a fundamental principle of synthetic strategy documented in the primary literature for this class of compounds. The N1-carboxylate group can be removed post-functionalization, revealing the free N1-H imidazole [1]. This contrasts with the use of other 2-methyl-4-nitroimidazole derivatives, like 2-methyl-5-nitroimidazole, where the 5-nitro group exerts a strong electron-withdrawing effect that can deactivate the ring toward desired N-alkylations [2].

Regioselective Protection
Class-level
N1-carboxylate blocks N1-alkylation, enabling N3-selective alkylation; unprotected nitroimidazole yields isomer mixtures.
Supports N3-functionalization workflow
Reported synthetic strategy; exact comparative yields not publicly detailed.
Nitroimidazole Synthesis Regioselective Alkylation Protecting Group Strategy

LogP and PSA Lipophilicity Difference

The presence of the methyl ester group at the N1 position confers a distinct and quantifiable advantage in lipophilicity compared to its core scaffold. The calculated partition coefficient (LogP) for methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is 1.23740 . In contrast, the parent compound, 2-methyl-4(5)-nitroimidazole, has a reported LogP of approximately 0.44 [1]. This represents a difference of 0.8 log units, which corresponds to a roughly 6-fold increase in lipophilicity. This alteration is also reflected in the polar surface area (PSA), which for the target compound is 89.94 Ų .

Lipophilicity Shift
Cross-study comparable
Target LogP 1.24 vs ~0.44 (parent)
ΔLogP ≈ 0.8 (~6-fold higher lipophilicity)
May support membrane permeability screening
Calculated values; confirm experimentally for specific solvent systems.
Physicochemical Properties Lipophilicity Drug Design

Orthogonal Ester for Scaffold Derivatization

The N1-carboxylate group provides a unique and quantifiable advantage in further synthetic elaboration. While the parent 2-methyl-4-nitroimidazole is primarily used as a nucleophile [1], the target compound's ester can be selectively hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, each yielding a distinct, functionalizable intermediate. This is in direct contrast to 1-alkyl-4-nitroimidazoles (e.g., 1-methyl-4-nitroimidazole, CAS 3034-41-7), which are generally terminal structures with no such capacity for orthogonal modification at the N1 position. While specific reaction yields vary, the strategic value lies in the 'orthogonality' of the ester: it is stable under many conditions but can be selectively activated. This allows for the construction of complex molecules with higher efficiency, avoiding the need for lower-yielding, multi-component coupling reactions from simpler starting materials [2].

Orthogonal Ester Handle
Class-level
Ester convertible to acid, amide, or alcohol; 1-methyl-4-nitroimidazole lacks this functionalization capacity.
Supports scaffold diversification
Strategic value documented; yields vary by transformation pathway.
Synthetic Intermediate Medicinal Chemistry Scaffold Functionalization

Antifungal Activity of Derived Scaffolds

Derivatives of the 2-methyl-4-nitroimidazole scaffold, which can be accessed using methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate as a protected precursor, have demonstrated potent antifungal activity. In a comparative study, the N-substituted analog 1[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole (Compound 5) showed >75% inhibition against fungi including Trichophyton mentagrophytes and Candida albicans [1]. This is a class-level inference for the target compound, as it provides a validated path to biologically active molecules. The target compound's role as a protected building block is essential, as it allows for the controlled, stepwise introduction of the complex N-substituents (e.g., trityl groups) that are critical for this antifungal activity [1]. Direct N-alkylation of unprotected 2-methyl-4-nitroimidazole with such bulky, reactive groups would be challenging and likely low-yielding.

Antifungal Derivative
Class-level
N3-substituted derivative exhibited >75% inhibition vs T. mentagrophytes, C. albicans.
Supports antifungal screening context
Activity reported for derived compound; building block itself is a precursor.
Antifungal Clotrimazole Analog SAR

Methyl 2-Methyl-4-Nitro-1H-Imidazole-1-Carboxylate Validated Applications


Antitubercular Nitroimidazole Precursor

This compound is ideally suited as a protected intermediate in the synthesis of antitubercular agents. Its utility stems from the ability to selectively functionalize the N3-position while the N1-carboxylate acts as a protecting group, a strategy directly applicable to the synthesis of complex nitroimidazole-based drugs like Delamanid and PA-824 [1]. The improved lipophilicity (LogP=1.24) of the protected intermediate can also facilitate purification and handling during the synthetic sequence .

Regioselective Antifungal Synthesis

For antifungal drug discovery programs focused on the 4-nitroimidazole pharmacophore, this compound provides a critical advantage. It enables the regioselective synthesis of N3-substituted derivatives, which have demonstrated >75% antifungal activity against clinically relevant strains like Trichophyton mentagrophytes and Candida albicans [2]. Using this protected building block allows medicinal chemists to explore structure-activity relationships (SAR) around the N3-position with high purity and yield.

Hypoxia Imaging Agent Development

The 2-methyl-4-nitroimidazole core is a validated scaffold for developing hypoxia-selective imaging agents and prodrugs [3]. The target compound serves as an advanced starting material for introducing complex N3-substituents, such as radiolabeled groups or targeting vectors, while the N1-carboxylate group ensures regiochemical fidelity. This is a significant improvement over using unprotected nitroimidazoles, which would lead to isomeric mixtures that are unacceptable for in vivo imaging or therapeutic applications.

Application
Selection Property
Validation Focus
Antitubercular nitroimidazole synthesis
N1-protected intermediate
N3-regioselective functionalization
Antifungal SAR exploration
N3-substituted derivative access
Antifungal activity screening
Hypoxia-targeted agent research
Regiochemical fidelity
Isomer purity in radiolabeled conjugates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.